2-Ethylcyclohexyl methanimidate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethylcyclohexyl methanimidate is a chemical compound with the molecular formula C9H17NO.
Preparation Methods
The synthesis of 2-Ethylcyclohexyl methanimidate typically involves the reaction of 2-ethylcyclohexanol with methanimidic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. Industrial production methods may involve the use of catalysts and specific reaction conditions to optimize yield and purity .
Chemical Reactions Analysis
2-Ethylcyclohexyl methanimidate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions.
Scientific Research Applications
2-Ethylcyclohexyl methanimidate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Its derivatives are studied for their potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Ethylcyclohexyl methanimidate involves its interaction with specific molecular targets and pathways. It may act by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
2-Ethylcyclohexyl methanimidate can be compared with other similar compounds, such as:
Cyclohexyl methanimidate: Similar structure but lacks the ethyl group, leading to different chemical properties.
2-Methylcyclohexyl methanimidate:
Properties
CAS No. |
777001-96-4 |
---|---|
Molecular Formula |
C9H17NO |
Molecular Weight |
155.24 g/mol |
IUPAC Name |
(2-ethylcyclohexyl) methanimidate |
InChI |
InChI=1S/C9H17NO/c1-2-8-5-3-4-6-9(8)11-7-10/h7-10H,2-6H2,1H3 |
InChI Key |
BXMZUOQTDDVIDE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCCCC1OC=N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.